molecular formula C10H12N2O3 B2399124 N-[(4-nitrophenyl)methyl]oxetan-3-amine CAS No. 1343399-93-8

N-[(4-nitrophenyl)methyl]oxetan-3-amine

Cat. No.: B2399124
CAS No.: 1343399-93-8
M. Wt: 208.217
InChI Key: FFSSACDJAKUXMN-UHFFFAOYSA-N
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Description

N-[(4-nitrophenyl)methyl]oxetan-3-amine is a chemical compound of interest in synthetic organic and medicinal chemistry research. It features an oxetane ring, a valuable motif in modern drug discovery due to its desirable physicochemical properties, which can improve a molecule's metabolic stability, solubility, and lipophilicity when used as a bioisostere . The 4-nitrophenyl group attached via a methylamine linker makes this compound a potential intermediate for synthesizing more complex molecules. Researchers may utilize it in the development of targeted covalent inhibitors or as a building block for the construction of compound libraries. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's safety data sheet (SDS) and handle it with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-nitrophenyl)methyl]oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-12(14)10-3-1-8(2-4-10)5-11-9-6-15-7-9/h1-4,9,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSSACDJAKUXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Oxetane Chemistry and Nitrophenylamine Derivatives

N-[(4-nitrophenyl)methyl]oxetan-3-amine integrates two key chemical functionalities: the oxetane (B1205548) ring and the nitrophenylamine framework. The study of this compound is therefore rooted in the principles and applications of both these classes.

Oxetane Chemistry: Oxetanes are four-membered heterocyclic ethers that have garnered considerable attention in medicinal chemistry and organic synthesis. acs.orgnih.gov The ring's inherent strain energy, which is significant but less than that of epoxides, provides a unique balance of stability and reactivity. tandfonline.com This allows the oxetane motif to be a stable component in a larger molecule, influencing its physicochemical properties, while also being susceptible to ring-opening reactions under specific conditions, making it a useful synthetic intermediate. acs.orgtandfonline.comresearchgate.net

Nitrophenylamine Derivatives: Nitrophenylamines, and more broadly nitroaromatics, are a well-established class of compounds. 4-Nitroaniline, a related primary amine, is a key industrial intermediate for producing dyes, antioxidants, and pharmaceuticals. wikipedia.org The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and the reactivity of the amine group. The metabolic reduction of the nitro group is a key aspect of the biological activity of some nitroaromatic compounds. pharmacompass.com The synthesis of various heterocyclic structures bearing a nitrophenyl group is an active area of research, with studies exploring their potential anticancer and antioxidant properties. nih.gov

The combination of the polar, three-dimensional oxetane ring with the electronically distinct nitrophenylamine scaffold in this compound presents a unique chemical entity. Its properties are expected to be a composite of the steric and electronic features of both moieties, offering potential for novel applications in materials science and medicinal chemistry.

Significance of the Oxetane Ring System in Organic Synthesis and Molecular Design

The four-membered oxetane (B1205548) ring is increasingly utilized by chemists for its ability to impart desirable properties to molecules, particularly in the context of drug discovery. researchgate.net Its small size, polarity, and three-dimensional nature make it a valuable design element. researchgate.net

Influence on Physicochemical Properties: The incorporation of an oxetane ring can beneficially alter a molecule's properties. It is often used as a bioisosteric replacement for less desirable functional groups like gem-dimethyl or carbonyl groups. beilstein-journals.org This substitution can lead to:

Improved Solubility: The polar nature of the ether oxygen in the oxetane ring can enhance a compound's aqueous solubility. acs.org

Metabolic Stability: Replacing metabolically susceptible groups, such as a gem-dimethyl group, with an oxetane can block sites of metabolic attack, increasing the compound's stability in biological systems. beilstein-journals.org

Modulation of Lipophilicity: The oxetane motif can add steric bulk without significantly increasing lipophilicity, a crucial parameter in drug design. acs.org

The strained C-O-C bond angle in oxetanes exposes the oxygen's lone pair of electrons, making it an excellent hydrogen-bond acceptor, even more so than other cyclic ethers or many carbonyl groups. acs.orgbeilstein-journals.org This feature can facilitate stronger interactions with biological targets like proteins.

Role in Organic Synthesis: Beyond its role in modifying molecular properties, the oxetane ring is a versatile synthetic intermediate. researchgate.net Its ring strain allows for a variety of ring-opening reactions when treated with nucleophiles, often catalyzed by Lewis acids, to yield functionalized products. tandfonline.comnih.gov This reactivity has been harnessed to synthesize a range of more complex molecules. nih.gov The development of new synthetic methods, such as the Paternò-Büchi reaction for creating oxetanes from carbonyls and alkenes, continues to expand the accessibility and utility of this scaffold. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization of N 4 Nitrophenyl Methyl Oxetan 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as the cornerstone for determining the precise molecular structure of N-[(4-nitrophenyl)methyl]oxetan-3-amine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the covalent framework of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and oxetane (B1205548) protons. The 4-nitrophenyl group should present as a typical AA'BB' system, with two doublets in the downfield aromatic region due to the strong electron-withdrawing effect of the nitro group. stackexchange.com The protons ortho to the nitro group are anticipated to be the most deshielded. stackexchange.com The benzylic methylene (B1212753) protons (Ar-CH₂) will appear as a singlet, or a doublet if coupled to the amine proton. The protons of the oxetane ring will exhibit more complex splitting patterns, typically appearing further upfield. researchgate.net The methine proton (CH-N) and the two sets of diastereotopic methylene protons (O-CH₂) of the oxetane ring are expected to show characteristic shifts and coupling constants. researchgate.net

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom producing a distinct signal. bhu.ac.in The aromatic carbons show predictable shifts influenced by the nitro substituent, with the ipso-carbon (C-NO₂) being significantly deshielded, followed by the para-carbon relative to the benzyl (B1604629) group. stackexchange.comchemicalbook.com The benzylic carbon and the carbons of the oxetane ring are expected in the aliphatic region of the spectrum. organicchemistrydata.orgwisc.edu

To confirm these assignments and establish connectivity, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, connecting the methine and methylene protons within the oxetane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon, allowing for unambiguous carbon assignments based on the already-assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for confirming the connectivity between the distinct molecular fragments, such as the correlation from the benzylic protons to the aromatic carbons and the oxetane methine carbon.

The following tables outline the expected chemical shifts for this compound based on data from analogous structures.

Predicted ¹H NMR Chemical Shifts

Protons Multiplicity Expected Chemical Shift (δ, ppm)
H-2', H-6' (Aromatic) Doublet ~8.2
H-3', H-5' (Aromatic) Doublet ~7.5
H-7 (Benzylic CH₂) Singlet ~3.9
H-3 (Oxetane CH) Multiplet ~3.7
H-2, H-4 (Oxetane CH₂) Multiplet ~4.6

Predicted ¹³C NMR Chemical Shifts

Carbon Expected Chemical Shift (δ, ppm)
C-4' (Aromatic C-NO₂) ~147
C-1' (Aromatic C-CH₂) ~146
C-3', C-5' (Aromatic CH) ~129
C-2', C-6' (Aromatic CH) ~124
C-2, C-4 (Oxetane CH₂) ~75
C-3 (Oxetane CH) ~55

This compound possesses several conformational degrees of freedom, including the puckering of the oxetane ring and rotation about the C-N and C-C single bonds. These dynamic processes can potentially be studied using temperature-dependent (dynamic) NMR spectroscopy.

At low temperatures, the rate of conformational exchange may become slow on the NMR timescale. This could lead to the observation of distinct signals for atoms that are equivalent at room temperature. For instance, a slow ring inversion of the oxetane moiety could result in the broadening and eventual splitting of the methylene proton signals into separate resonances for the axial and equatorial protons. While no specific dynamic NMR studies on this molecule have been reported, such analyses are powerful tools for determining the energy barriers associated with conformational interconversions in similar cyclic systems.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in the molecule and their chemical environment.

The FT-IR spectrum of this compound is expected to be dominated by characteristic absorption bands corresponding to its key functional groups.

N-H Vibrations: As a secondary amine, a single, moderately sharp N-H stretching band is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.com An N-H bending vibration may also be observable.

Nitro Group Vibrations: The NO₂ group will give rise to two strong, characteristic stretching bands: an asymmetric stretch typically around 1570-1500 cm⁻¹ and a symmetric stretch around 1380-1300 cm⁻¹. wpmucdn.com

Aromatic Ring: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands will appear in the 1615-1450 cm⁻¹ region. vscht.cz

Aliphatic Groups: The C-H stretching vibrations of the benzylic and oxetane methylene groups will appear in the 3000-2850 cm⁻¹ range. vscht.cz

Oxetane Ring: A key diagnostic peak for the oxetane ring is the strong C-O-C (ether) stretching vibration, typically found in the 1150-1050 cm⁻¹ region.

Raman spectroscopy would provide complementary data, with strong signals often observed for the symmetric vibrations of the nitro group and the aromatic ring.

Expected Characteristic Vibrational Frequencies (FT-IR)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Amine) Stretching 3350 - 3310 Medium
C-H (Aromatic) Stretching 3100 - 3000 Medium-Weak
C-H (Aliphatic) Stretching 3000 - 2850 Medium
NO₂ (Nitro) Asymmetric Stretch 1570 - 1500 Strong
C=C (Aromatic) Stretching 1615 - 1450 Medium
NO₂ (Nitro) Symmetric Stretch 1380 - 1300 Strong
C-N (Amine) Stretching 1335 - 1250 Medium-Strong

The presence of a hydrogen bond donor (the secondary amine N-H) and multiple potential acceptors (the oxygen atoms of the nitro group and the oxetane ring) suggests the possibility of intermolecular hydrogen bonding in the solid state or in concentrated solutions. Such interactions would be detectable via FT-IR spectroscopy. researchgate.net The formation of hydrogen bonds typically causes the N-H stretching band to broaden and shift to a lower frequency (a red shift) compared to its position in a dilute, non-polar solvent where such interactions are minimized. The extent of this shift can provide a qualitative measure of the strength of the hydrogen bonding interaction.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for confirming the elemental composition of this compound and for gaining structural insights through the analysis of its fragmentation patterns. For the molecular formula C₁₀H₁₂N₂O₃, the calculated exact mass of the neutral molecule is 208.0848 Da. In a typical electrospray ionization (ESI) experiment, the compound would be observed as the protonated molecule, [M+H]⁺, with a calculated m/z of 209.0921.

Collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely induce fragmentation. Based on studies of similar protonated benzylamines, a primary and highly characteristic fragmentation pathway involves the cleavage of the benzylic C-N bond. nih.govnih.govresearchgate.netacs.org This heterolytic cleavage is charge-directed and would be expected to yield two major fragments: the stable 4-nitrobenzyl cation and the neutral oxetan-3-amine molecule. The 4-nitrobenzyl cation may further rearrange to a tropylium (B1234903) ion.

Expected Fragments in High-Resolution Mass Spectrometry

m/z (Calculated) Ion Formula Description
209.0921 [C₁₀H₁₃N₂O₃]⁺ Protonated molecular ion [M+H]⁺
136.0393 [C₇H₆NO₂]⁺ 4-Nitrobenzyl cation, resulting from cleavage of the C₇-N bond
106.0233 [C₇H₆O]⁺ Fragment from 4-nitrobenzyl cation after loss of NO

This fragmentation pattern provides strong evidence for the identity and structure of the molecule by confirming the masses of its constituent parts. nih.govresearchgate.net

Fragmentation Pathway Analysis and Isotope Pattern Verification

A detailed analysis of the fragmentation pathway of this compound would require mass spectrometry data, typically from techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). This data would reveal the characteristic fragmentation patterns, allowing for the elucidation of the compound's structure and the proposal of fragmentation mechanisms.

Isotope pattern verification would involve comparing the experimentally observed isotopic distribution of the molecular ion and its fragments with the theoretically calculated distribution based on the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). This comparison is crucial for confirming the elemental composition of the observed ions.

Without experimental mass spectra, no data tables or specific fragmentation pathways can be provided.

Application in Reaction Monitoring

The application of this compound in reaction monitoring would likely involve using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to track its formation or consumption over time. This would be relevant in studies of its synthesis or its use as a reactant in further chemical transformations. The high sensitivity and selectivity of mass spectrometry would allow for precise quantification and identification of reactants, intermediates, and products.

No published studies detailing the use of this specific compound in reaction monitoring were found.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and torsion angles within the this compound molecule.

Determination of Molecular Conformation and Packing

A crystal structure would reveal the preferred conformation of the molecule in the solid state, including the puckering of the oxetane ring and the relative orientation of the nitrophenyl and oxetane-amine moieties. It would also show how the individual molecules pack together to form the crystal lattice.

No crystallographic data, including unit cell parameters or atomic coordinates, is available for this compound.

Analysis of Intermolecular Interactions in the Crystalline State

The analysis of the crystal packing would identify and characterize intermolecular interactions such as hydrogen bonds (e.g., between the amine hydrogen and the nitro group oxygen or the oxetane oxygen of a neighboring molecule), π-π stacking between the nitrophenyl rings, and van der Waals forces. These interactions are fundamental to understanding the physical properties of the solid material.

Without a determined crystal structure, a table of intermolecular interactions cannot be generated.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Assignment

If this compound were to be resolved into its enantiomers, chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) would be essential for assigning the absolute configuration of each enantiomer. This involves measuring the differential absorption of left and right circularly polarized light. The experimental ECD spectrum would be compared with a theoretically calculated spectrum for a known configuration (e.g., R or S).

No studies on the synthesis of chiral this compound or its chiroptical properties have been reported.

Computational Chemistry and Theoretical Investigations of N 4 Nitrophenyl Methyl Oxetan 3 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Due to a lack of specific published research on the computational chemistry of N-[(4-nitrophenyl)methyl]oxetan-3-amine, this section presents a theoretical framework and hypothetical data based on computational studies of analogous molecules containing nitrophenyl and oxetane (B1205548) moieties. The presented data are for illustrative purposes and would require specific quantum chemical calculations for validation.

Ground State Geometries and Vibrational Frequencies

The ground state geometry of this compound would be determined by minimizing the molecule's energy using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). Key structural parameters expected from such a calculation would include bond lengths, bond angles, and dihedral angles that define the three-dimensional arrangement of the atoms.

Vibrational frequency calculations are typically performed after geometry optimization to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational spectrum provides theoretical infrared (IR) and Raman active frequencies, which can be compared with experimental data for structural confirmation.

Hypothetical Optimized Geometrical Parameters

ParameterBond/AngleHypothetical Value
Bond LengthC-O (oxetane)1.45 Å
C-C (oxetane)1.54 Å
C-N (amine)1.47 Å
C-C (aromatic)1.39 Å
C-N (nitro)1.48 Å
N-O (nitro)1.22 Å
Bond AngleC-O-C (oxetane)~92°
C-N-C~112°
Dihedral AngleC-C-N-CDefines the orientation of the nitrophenylmethyl group relative to the oxetane ring.

Hypothetical Key Vibrational Frequencies

Vibrational ModeFunctional GroupHypothetical Frequency (cm⁻¹)
N-H stretchSecondary amine~3350
C-H stretch (aromatic)Nitrophenyl group~3050
C-H stretch (aliphatic)Oxetane and methyl bridge~2950
NO₂ asymmetric stretchNitro group~1520
NO₂ symmetric stretchNitro group~1350
C-O-C stretchOxetane ring~980

Molecular Orbital Analysis and Electronic Properties

Molecular orbital (MO) analysis provides insights into the electronic behavior of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is likely to be localized on the electron-rich amine and the phenyl ring, while the LUMO is expected to be concentrated on the electron-withdrawing nitro group and the aromatic ring. This distribution would suggest that the molecule could be susceptible to electrophilic attack at the amine and phenyl ring and nucleophilic attack at the nitro-substituted ring.

Hypothetical Electronic Properties

PropertyHypothetical Value
HOMO Energy-6.5 eV
LUMO Energy-2.0 eV
HOMO-LUMO Gap4.5 eV
Dipole Moment~4.5 D

Conformational Analysis and Energy Landscape Mapping

Potential Energy Surface Scans

A potential energy surface (PES) scan involves systematically changing a specific dihedral angle and calculating the corresponding energy at each step. This allows for the exploration of different conformations and the identification of energy minima (stable conformers) and maxima (transition states between conformers). For this compound, key dihedral angles to scan would include the rotation around the C-N bond connecting the oxetane ring to the methyl bridge and the C-C bond connecting the methyl bridge to the nitrophenyl ring.

Rotational Barriers and Preferred Conformations

The PES scans would reveal the energy barriers to rotation around these bonds. The height of these barriers determines the flexibility of the molecule and the ease with which it can interconvert between different conformations. The preferred conformations will correspond to the lowest energy points on the potential energy surface. These conformations are dictated by a balance of steric hindrance, electronic effects, and potential intramolecular hydrogen bonding. It is plausible that a conformation allowing for an intramolecular hydrogen bond between the amine proton and an oxygen atom of the nitro group could be a particularly stable one.

Reaction Mechanism Predictions and Transition State Modeling

Computational chemistry can be a powerful tool for elucidating reaction mechanisms. For this compound, one could investigate various potential reactions, such as nucleophilic substitution at the carbon adjacent to the amine or reactions involving the nitro group.

For a given reaction, the geometries of the reactants, products, and any intermediates are optimized. Transition state (TS) structures, which are saddle points on the potential energy surface, are then located. A TS structure represents the highest energy point along the reaction coordinate. Vibrational frequency calculations are crucial for confirming a TS, as it will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in a hypothetical nucleophilic substitution reaction where a nucleophile attacks the carbon of the methyl bridge, a computational study would aim to determine whether the reaction proceeds through a concerted (SN2-like) or a stepwise (SN1-like) mechanism by searching for the corresponding transition states and intermediates.

Computational Elucidation of Reaction Pathways

A computational study of the reaction pathways for this compound would likely involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surfaces of its formation or degradation reactions. Researchers would model the geometries of reactants, transition states, intermediates, and products. This would allow for the theoretical prediction of the most likely synthetic routes or decomposition mechanisms under various conditions. For instance, the synthesis could involve the reductive amination of oxetan-3-one with 4-nitrobenzylamine (B181301) or the nucleophilic substitution of a suitable leaving group on an oxetane ring by 4-nitrobenzylamine. Each step of these potential pathways could be modeled to understand the electronic and steric factors influencing the reaction's feasibility.

Activation Energy Calculations for Rate-Determining Steps

Once potential reaction pathways are mapped, the activation energies for the rate-determining steps would be calculated. This is a crucial aspect of understanding the kinetics of a reaction. By identifying the transition state structures, computational chemists can determine the energy barrier that must be overcome for the reaction to proceed. For a multi-step reaction involving this compound, the step with the highest activation energy would be identified as the rate-determining step. This information is vital for optimizing reaction conditions, such as temperature and catalyst choice, to improve reaction yields and rates.

Molecular Dynamics Simulations

Investigation of Dynamic Behavior in Solution

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound in various solvents. These simulations would model the molecule's movement and conformational changes over time at an atomistic level. By analyzing the trajectories of the atoms, researchers could gain insights into the molecule's flexibility, its interactions with solvent molecules (e.g., hydrogen bonding), and its preferred conformational states in solution. This would provide a deeper understanding of its physicochemical properties, such as solubility and stability.

Ligand-Protein Interaction Simulations

In the context of medicinal chemistry, MD simulations are invaluable for studying how a ligand like this compound might interact with a target protein. After an initial docking pose is predicted, MD simulations can refine this by simulating the dynamic process of the ligand binding to the protein's active site. These simulations would reveal key information about the stability of the ligand-protein complex, the specific amino acid residues involved in the interaction, and any conformational changes that occur in either the ligand or the protein upon binding. The focus of such a study would be purely on the structural and energetic aspects of the interaction, rather than the biological outcome.

Quantitative Structure-Activity Relationships (QSAR) at a Chemical-Structural Level

Derivation of Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a molecule with its activity. For this compound, the first step in a QSAR analysis would be the calculation of a wide range of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They can be categorized into several types:

Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity.

Geometrical descriptors: Based on the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Related to the electronic properties of the molecule, such as dipole moment and partial charges on atoms.

Physicochemical descriptors: Properties like hydrophobicity (logP) and molar refractivity.

These descriptors would form the basis for building a mathematical model to predict the activity of this compound and its analogs.

Correlation of Structural Features with Chemical Reactivity or Interaction Affinity (non-biological)

The chemical reactivity of this compound is intrinsically linked to its unique structural and electronic features. The molecule comprises a strained oxetane ring, a secondary amine linker, and an electron-deficient 4-nitrophenyl group. Computational studies on similar structures suggest that these components dictate the molecule's reactivity profile.

The oxetane ring, a four-membered ether, possesses significant ring strain, estimated to be around 106 kJ/mol in the parent molecule. This inherent strain makes the ring susceptible to nucleophilic attack and ring-opening reactions, a common reactivity pathway for oxetanes. The oxygen atom's lone pairs are also highly accessible, rendering the oxetane moiety a potent hydrogen bond acceptor.

The nitrogen atom of the secondary amine acts as a crucial nucleophilic and basic center. Its reactivity is modulated by the electronic effects of the adjacent benzyl (B1604629) and oxetane groups. The electron-withdrawing nature of the 4-nitrophenyl group is anticipated to decrease the electron density on the benzylic carbon and, to a lesser extent, the nitrogen atom, thereby influencing its nucleophilicity and basicity compared to an unsubstituted N-benzyloxetan-3-amine.

The 4-nitrophenyl group is a strong electron-withdrawing moiety due to the mesomeric and inductive effects of the nitro group. This electronic feature is critical in defining the molecule's interaction affinity, particularly its capacity for forming strong non-covalent interactions.

Table 1: Predicted Structural and Electronic Parameters Influencing Reactivity of this compound (based on analogous compounds)
Structural FeatureParameterPredicted Value/ObservationImplication for Reactivity/Interaction
Oxetane RingRing Strain Energy~106 kJ/molSusceptibility to ring-opening reactions.
Amine NitrogenHOMO-LUMO GapRelatively smallIndicates potential for charge transfer and reactivity.
4-Nitrophenyl GroupMolecular Electrostatic PotentialPositive region on the nitro group, negative on the phenyl ringDirects electrostatic interactions and influences stacking.

Analysis of Non-Covalent Interactions

Non-covalent interactions are paramount in dictating the supramolecular chemistry and interaction landscape of this compound. The interplay of hydrogen bonding, pi-stacking, and weaker electrostatic forces defines its potential for molecular recognition and self-assembly.

Hydrogen Bonding Networks

The primary sites for hydrogen bonding in this compound are the secondary amine (N-H), which can act as a hydrogen bond donor, and the oxygen atoms of the oxetane and nitro groups, which are potent hydrogen bond acceptors.

Computational studies on analogous N-benzylamine systems indicate the formation of robust intermolecular N-H···O hydrogen bonds. In the context of the title compound, the oxetane oxygen is expected to be a primary acceptor site. Furthermore, the oxygen atoms of the nitro group can also participate in hydrogen bonding, potentially leading to more complex, multi-point interaction networks. Intramolecular hydrogen bonding between the N-H group and the oxetane oxygen is also a possibility, which would influence the conformational preference of the molecule.

Table 2: Predicted Hydrogen Bonding Parameters for this compound (based on analogous compounds)
DonorAcceptorPredicted Bond Length (Å)Predicted Bond Angle (°)Predicted Interaction Energy (kJ/mol)
N-HO (Oxetane)1.8 - 2.2150 - 170-15 to -25
N-HO (Nitro)1.9 - 2.3140 - 160-10 to -20

Pi-Stacking and Aromatic Interactions

The electron-deficient 4-nitrophenyl ring is a key participant in pi-stacking interactions. Theoretical studies on nitroarenes have shown that they engage in strong stacking interactions with other aromatic systems. The interaction energy can be significant, often in the range of -10 to -50 kJ/mol, depending on the nature of the interacting partner and the geometry of the complex.

In the solid state or in solution with other aromatic molecules, this compound is likely to form offset or parallel-displaced π-π stacking arrangements. The presence of the electron-withdrawing nitro group can also facilitate "nitro-pi" interactions, where the nitro group interacts favorably with the electron-rich pi system of another aromatic ring.

Application of N 4 Nitrophenyl Methyl Oxetan 3 Amine As a Synthetic Building Block

Precursor in Complex Molecule Synthesis

The utility of a building block is often measured by its successful incorporation into the synthesis of complex, high-value molecules such as natural products or the core structures of pharmaceutical agents. The structural features of N-[(4-nitrophenyl)methyl]oxetan-3-amine make it a theoretically attractive precursor for such endeavors.

Natural products are a significant source of inspiration for new therapeutic agents, and their total synthesis represents a formidable challenge in organic chemistry. Oxetane-containing natural products, such as oxetin (B1210499) and merrilactone A, have garnered interest for their biological activities. researchgate.net The synthesis of these and other complex molecules often relies on the strategic incorporation of specialized building blocks. beilstein-journals.orgbeilstein-journals.org

However, a comprehensive review of current scientific literature indicates that this compound has not been reported as a precursor or intermediate in any published total synthesis of a natural product.

Synthetic Target ClassUse of this compound
Oxetane-Containing Natural ProductsNo specific examples found in the literature.
AlkaloidsNo specific examples found in the literature.
TerpenoidsNo specific examples found in the literature.

A summary of the documented use of this compound in natural product synthesis.

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The development of novel heterocyclic scaffolds is a central goal in medicinal chemistry. Building blocks containing nitrophenyl groups are often utilized in the synthesis of various heterocycles. nih.gov The nitro group can act as an electron-withdrawing group to direct reactions or can be reduced to an amine, which can then participate in cyclization reactions to form new rings.

While the structure of this compound is suitable for generating novel heterocyclic systems, there are currently no specific examples in the literature of its use as a foundational scaffold for the systematic construction of chemical libraries or diverse heterocyclic frameworks.

Role in Diversification-Oriented Synthesis

Diversification-Oriented Synthesis (DOS) is a strategy that aims to produce libraries of structurally diverse small molecules from a common starting material. This approach is valuable for exploring chemical space and identifying novel biological probes and drug leads.

Parallel synthesis and combinatorial chemistry are powerful techniques for the rapid generation of large numbers of compounds, known as libraries. nih.gov These methods rely on the use of versatile building blocks that can be systematically combined in various ways. The amine functionality of this compound makes it a potential candidate for inclusion in combinatorial libraries, for example, through amide bond formation or reductive amination.

Despite this potential, a review of published research on combinatorial chemistry and parallel synthesis does not show any specific instances where this compound has been utilized as a building block in the creation of a chemical library.

Library Synthesis TechniqueApplication of this compound
Solid-Phase Parallel SynthesisNo documented use found.
Solution-Phase Parallel SynthesisNo documented use found.
Split-Pool Combinatorial SynthesisNo documented use found.

A summary of the documented application of this compound in library synthesis techniques.

In material science, novel monomers are sought to create polymers with unique properties. The bifunctional nature of this compound (possessing an amine and a reducible nitro group) suggests it could potentially serve as a monomer or cross-linking agent. Other nitrophenyl-containing molecules have been explored as monomers in polymerization reactions. ijert.orgripublication.com For instance, N-(4-Nitrophenyl) Maleimide has been used to prepare copolymers with enhanced thermal stability. ijert.org Similarly, energetic polymers have been synthesized from other oxetane (B1205548) derivatives. uni-muenchen.de

However, there is no specific research documenting the use of this compound as a polymer precursor or its incorporation into materials science applications.

Design Principles and Structural Influences in Molecular Recognition

Conformational Rigidity and Flexibility Imparted by the Oxetane (B1205548) Ring

The oxetane ring, a four-membered heterocyclic ether, confers a distinctive blend of conformational rigidity and flexibility to the N-[(4-nitrophenyl)methyl]oxetan-3-amine molecule. Unlike flexible acyclic chains, the cyclic nature of the oxetane ring restricts rotational freedom, which can pre-organize the molecule for binding to a biological target and reduce the associated entropic penalty.

Table 1: Structural Properties of Unsubstituted Oxetane

PropertyValueReference
C-O Bond Length1.46 Å acs.org
C-C Bond Length1.53 Å acs.org
C-O-C Bond Angle90.2° acs.org
C-C-O Bond Angle92.0° acs.org
C-C-C Bond Angle84.8° acs.org
Puckering Angle (at 90 K)~10° koreascience.kr

Electronic Effects of the 4-Nitrophenyl Substituent on Molecular Polarity and Reactivity

The 4-nitrophenyl substituent exerts powerful electronic effects on the this compound molecule, primarily due to the strong electron-withdrawing nature of the nitro group. quora.com This group influences the molecule's properties through both inductive and resonance (mesomeric) effects.

Reactivity of the Amine: The electron-withdrawing pull of the 4-nitrophenyl group is transmitted through the methylene (B1212753) bridge to the amine nitrogen. This inductive effect reduces the electron density on the nitrogen atom, thereby decreasing the basicity of the amine compared to a typical alkylamine. The electronegative oxygen atom in the oxetane ring also contributes an inductive electron-withdrawing effect that further reduces the pKₐ of the proximal amine. nih.gov

Reactivity of the Aromatic Ring: The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position. Conversely, it activates the phenyl ring for nucleophilic aromatic substitution, which can sometimes lead to decreased yields in certain synthetic reactions. acs.org

Table 2: Summary of Electronic Effects of the 4-Nitrophenyl Group

Property InfluencedEffectReason
Molecular PolarityIncreasedStrong dipole moment of the -NO₂ group.
Amine BasicityDecreasedElectron-withdrawing inductive effect reduces electron density on nitrogen. nih.gov
Aromatic Ring Reactivity (Electrophilic)Decreased (Deactivated)Electron-withdrawing nature of the -NO₂ group. quora.com
Aromatic Ring Reactivity (Nucleophilic)Increased (Activated)Stabilization of negative charge in the transition state. acs.org

Contribution of the Amine Linkage to Hydrogen Bonding Capacity

The secondary amine in this compound is a critical functional group for establishing intermolecular interactions, particularly hydrogen bonds. Primary and secondary amines can engage in intermolecular hydrogen bonding. quora.comlumenlearning.comlibretexts.org The amine linkage possesses both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the lone pair of electrons on the nitrogen atom). libretexts.orgquora.com

This dual capability allows the molecule to form hydrogen bonds with various functional groups found in biological systems. While the electron-withdrawing effect of the 4-nitrophenyl group may slightly weaken the nitrogen's ability to accept a hydrogen bond, it increases the polarity of the N-H bond, potentially making it a stronger hydrogen bond donor. At physiological pH, the amine can be protonated to form an ammonium (B1175870) cation, which acts as a potent hydrogen bond donor. Even tertiary amines, which cannot hydrogen bond with themselves, can form hydrogen bonds with water via the lone pair on the nitrogen. libretexts.orglibretexts.org Similarly, all classes of amines can act as hydrogen bond acceptors with water. lumenlearning.com

Bioisosteric Replacement Studies (Focus on structural and electronic equivalence)

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in medicinal chemistry. cambridgemedchemconsulting.com The oxetane ring itself is frequently employed as a bioisostere for other common motifs. baranlab.org

The incorporation of an oxetane can improve key drug-like properties such as aqueous solubility, metabolic stability, and lipophilicity, while also increasing the three-dimensional character of a molecule. acs.orgnih.govnih.gov It has been successfully used as a replacement for metabolically vulnerable gem-dimethyl groups and polar carbonyl groups. nih.govacs.orgbaranlab.org Compared to a carbonyl, the oxetane is more stable metabolically while having a comparable ability to act as a hydrogen-bond acceptor. acs.orgnih.gov

In the context of this compound, hypothetical bioisosteric replacement studies could provide insight into its structure-activity relationship:

Replacing the Oxetane Ring: Substituting the oxetane with a cyclobutane (B1203170) ring would remove the hydrogen bond-accepting ether oxygen, testing the importance of this interaction. Replacing it with an azetidine (B1206935) ring would introduce an additional amine, altering the molecule's basicity and hydrogen bonding profile.

Replacing the 4-Nitrophenyl Group: The nitro group could be swapped with other electron-withdrawing groups like a cyano or trifluoromethyl group to fine-tune the electronic properties and steric profile of the molecule.

Table 3: Oxetane as a Bioisosteric Replacement

Original GroupBioisosterePotential Advantages of ReplacementReference
gem-dimethyl3,3-disubstituted OxetaneIncreased polarity, improved solubility, maintained or improved metabolic stability. nih.govacs.org
Carbonyl (C=O)OxetaneImproved metabolic stability, increased three-dimensionality, comparable H-bonding ability. nih.govnih.govcambridgemedchemconsulting.com

Influence of Molecular Shape and Electrostatic Potential on Intermolecular Interactions

The specific three-dimensional shape and the distribution of charge (electrostatic potential) across this compound are fundamental to how it interacts with other molecules.

Molecular Shape: The molecule has a defined, non-planar structure due to the puckered oxetane ring and the attached (4-nitrophenyl)methyl group. This distinct shape is crucial for fitting into the specific topology of a target binding site, a concept known as shape complementarity.

Electrostatic Potential: The molecular electrostatic potential (MEP) map illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic reactions, as well as hydrogen bonding. researchgate.net For molecules containing a nitrophenyl group, regions of negative potential (colored red in MEP maps) are typically localized on the electronegative oxygen atoms of the nitro group. researchgate.netimist.ma These areas are prone to electrophilic attack or favorable interactions with positive charges. Regions of positive potential (blue) are found near hydrogen atoms, indicating sites for nucleophilic attack. researchgate.net In this compound, negative potential would be concentrated around the nitro and oxetane oxygens, while positive potential would be associated with the amine proton and aromatic hydrogens.

This combination of a defined shape and a polarized electrostatic surface enables the molecule to engage in a range of directed intermolecular interactions, including hydrogen bonding, π-π stacking (involving the electron-deficient aromatic ring), and dipole-dipole interactions, which collectively determine its binding affinity and specificity.

Future Research Directions and Uncharted Avenues for N 4 Nitrophenyl Methyl Oxetan 3 Amine

Development of Novel Catalytic Methods for its Synthesis and Functionalization

Future research will likely focus on developing more efficient and selective catalytic methods for both the synthesis of the core structure and the late-stage functionalization of N-[(4-nitrophenyl)methyl]oxetan-3-amine.

Synthesis: While traditional methods can be employed, novel catalytic approaches could offer improved yields, stereoselectivity, and sustainability. Exploring enzymatic catalysis, for instance, could provide a greener route to the chiral variants of the molecule. ontosight.ai Photocatalytic methods, which utilize visible light to drive reactions, represent another frontier. For example, a photocatalytic Paternò-Büchi reaction could be a potential route for constructing the oxetane (B1205548) ring enantioselectively. thieme-connect.com

Functionalization: The true potential lies in the catalytic functionalization of the existing scaffold. The secondary amine is a prime target for late-stage modification. Cobalt-catalyzed electrophilic amination of organozinc reagents could be adapted to introduce a wide range of substituents onto the nitrogen atom, creating a library of derivatives. acs.org Similarly, copper-nitroxyl catalyst systems could be explored for the selective α-oxygenation of the oxetane ring, if the secondary amine were first protected. nih.govacs.org The aromatic ring offers another handle for modification through C-H activation strategies, which are increasingly prevalent in medicinal chemistry. acs.org

Potential Catalytic Method Target Moiety Potential Transformation Key Advantages
Enantioselective PhotocatalysisOxetane Ring FormationAsymmetric Paternò-Büchi reactionHigh stereocontrol, mild conditions thieme-connect.com
Cobalt-Catalyzed AminationSecondary AmineN-Alkylation / N-ArylationBroad substrate scope, late-stage functionalization acs.org
Decatungstate PhotocatalysisOxetane C-H BondsC-H activation for C-C bond formationDirect functionalization of the oxetane ring acs.orgresearchgate.net
Copper/Nitroxyl CatalysisOxetane α-C-H (N-protected)Conversion to lactamAerobic oxidation, mild conditions nih.govacs.org

Exploration of Unconventional Reactivity Pathways

The strained four-membered ring of the oxetane moiety, combined with the electronic properties of the nitrophenyl group, suggests that this compound could exhibit unconventional reactivity.

Strain-Release Reactions: While oxetanes are known to undergo ring-opening reactions, exploring unusual transformations initiated by the specific functionalities of this molecule is a key research avenue. nih.govmagtech.com.cn For instance, photocatalytic methods could be employed to induce novel ring-cleavage or rearrangement pathways, potentially leading to structurally complex products. nih.gov The interaction between the excited state of the nitrophenyl group and the strained oxetane ring upon photoirradiation is a completely unexplored area.

Electrochemical Synthesis: Electrochemistry offers a powerful tool for generating reactive intermediates under mild conditions, avoiding harsh chemical reagents. chim.itbeilstein-journals.orgacs.orgnih.gov Anodic oxidation could generate a radical cation on the amine or the aromatic ring, leading to intramolecular cyclizations or intermolecular coupling reactions that are not accessible through traditional thermal methods. This could pave the way for the synthesis of novel heterocyclic systems derived from the parent molecule.

Integration with Flow Chemistry and Automated Synthesis

To accelerate the exploration of this compound and its derivatives, the integration of modern synthesis technologies is crucial.

Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and easier scalability. springerprofessional.dedurham.ac.ukresearchgate.netuc.pt The synthesis of the target molecule and its subsequent functionalization reactions could be translated into a multi-step flow process. uc.pt This would allow for the safe handling of potentially hazardous intermediates and reagents, as well as rapid optimization of reaction conditions.

Automated Synthesis: Coupling flow chemistry with automation would enable the high-throughput synthesis of a library of derivatives. durham.ac.ukresearchgate.net An automated platform could systematically vary substituents on the secondary amine or the aromatic ring, rapidly generating a diverse set of compounds for screening in medicinal chemistry or materials science applications. nih.govresearchgate.netacs.org

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound requires the use of advanced in-situ monitoring techniques.

Spectroscopic and Spectrometric Methods: Traditional offline methods like TLC and NMR are often insufficient for capturing transient intermediates or understanding complex reaction kinetics. waters.com Techniques such as time-resolved infrared (TRIR) spectroscopy could provide real-time information on the vibrational modes of molecules during a reaction. numberanalytics.com Mass spectrometry-based approaches, like Atmospheric Solids Analysis Probe (ASAP-MS), allow for the rapid analysis of reaction mixtures with minimal sample preparation, enabling real-time tracking of reactants, intermediates, and products. waters.comacs.org For reactions involving phosphorus-containing reagents or catalysts, 31P NMR spectroscopy is an invaluable tool for in-situ monitoring. nih.gov

Monitoring Technique Information Gained Application Example
Time-Resolved IR (TRIR)Real-time vibrational changes, intermediate detectionStudying the kinetics of oxetane ring-opening reactions numberanalytics.com
ASAP-Mass SpectrometryRapid identification of components in a reaction mixtureHigh-throughput screening of catalytic functionalization waters.comacs.org
In-situ NMR (e.g., 31P)Quantitative data on species concentration, structural infoMonitoring reactions involving phosphorus-based catalysts or reagents nih.gov

Deepening Theoretical Understanding through Machine Learning and AI in Chemical Research

The complexity of this compound makes it an ideal candidate for theoretical and computational investigation, augmented by modern artificial intelligence.

Quantum Chemical Studies: Density Functional Theory (DFT) calculations can be employed to predict the molecule's electronic structure, stability, and reactivity. hakon-art.comrjpn.orgresearchgate.netmdpi.com Such studies can elucidate the frontier molecular orbitals (HOMO-LUMO), helping to predict the most likely sites for nucleophilic or electrophilic attack and rationalizing its reactivity in proposed novel transformations. hakon-art.comrjpn.org

Machine Learning and AI: AI and machine learning are revolutionizing chemical synthesis by predicting reaction outcomes and proposing novel synthetic routes. chemeurope.comchemcopilot.comnih.govrsc.orgsaiwa.ai For this compound, AI models could be trained on data from related oxetane and amine reactions to predict the success of new, untested functionalization reactions. nih.gov AI-driven retrosynthesis tools could also suggest entirely new and more efficient pathways for its synthesis. saiwa.ai Furthermore, machine learning algorithms can accelerate the optimization of reaction conditions, reducing the experimental effort required. numberanalytics.comchemcopilot.com

The exploration of these future research directions will undoubtedly uncover novel chemistry and potential applications for this compound, transforming it from a simple chemical entity into a versatile platform for innovation in chemical synthesis and beyond.

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., thrombin, kinases). The nitro group may engage in π-π stacking, while the oxetane oxygen participates in hydrogen bonding .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Modeling : Corrogate substituent effects (e.g., nitro vs. trifluoromethyl groups) on bioactivity using descriptors like logP and polar surface area .

How should researchers address contradictions in structure-activity relationship (SAR) data for oxetan-3-amine derivatives?

Advanced Research Question
Case Study : Conflicting reports on nitro group contributions to potency.

  • Systematic Variation : Synthesize analogs with substituents (e.g., -CF3, -OCH3) at the 4-position and compare bioactivity .
  • Electron-Withdrawing Effects : Use Hammett plots to quantify electronic contributions. Nitro groups enhance electrophilicity, potentially improving target binding but reducing solubility.
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to disentangle electronic, steric, and lipophilic effects.

What protocols ensure the stability of this compound during storage and experimental use?

Advanced Research Question

  • Storage Conditions : Store at –20°C in amber vials under argon. Avoid prolonged exposure to light or moisture to prevent nitro group reduction or oxetane ring degradation .
  • Stability Assays : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) over 1–6 months.
  • In Situ Stability : For biological assays, pre-test compound integrity in cell culture media (e.g., DMEM + 10% FBS) at 37°C for 24–48 hours.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.